molecular formula C6H14ClNO2S B13470899 Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans

Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans

Cat. No.: B13470899
M. Wt: 199.70 g/mol
InChI Key: XGKUGTDEROCVLB-UHFFFAOYSA-N
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Description

“Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans” is a structurally complex sulfanone derivative characterized by a lambda6-sulfanone core (S=O group with hypervalent bonding), an imino (NH) group, a methyl substituent, and a trans-configured (1r,3r)-3-hydroxycyclobutylmethyl moiety. The hydrochloride salt enhances its stability and solubility for pharmaceutical or industrial applications. The trans configuration of the hydroxycyclobutyl group introduces stereochemical rigidity, which may influence its molecular interactions and physicochemical properties, such as solubility and binding affinity .

For instance, related compounds with amino or hydroxy substituents are often explored for their bioactivity or as intermediates in synthesis .

Properties

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.70 g/mol

IUPAC Name

3-[(methylsulfonimidoyl)methyl]cyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(7,9)4-5-2-6(8)3-5;/h5-8H,2-4H2,1H3;1H

InChI Key

XGKUGTDEROCVLB-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)CC1CC(C1)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans, generally involves the following key steps:

  • Introduction of the 3-hydroxycyclobutyl moiety with defined stereochemistry
  • Formation of the imino(methyl) substituent on sulfur
  • Oxidation of sulfur to the lambda6-sulfanone state
  • Formation of the hydrochloride salt for stability and isolation

Synthetic Routes

Based on chemical principles and related sulfanone syntheses, the following synthetic routes are applicable:

Step Description Reagents/Conditions Notes
1 Synthesis of (1r,3r)-3-hydroxycyclobutyl methyl intermediate Enantioselective cyclobutane synthesis or chiral resolution Ensures trans stereochemistry
2 Introduction of imino(methyl) group to sulfur Reaction of methylamine derivatives with sulfur-containing precursors Control of substitution on sulfur
3 Oxidation of sulfur to sulfanone (lambda6) Use of oxidants such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) Careful control to avoid overoxidation
4 Formation of hydrochloride salt Treatment with hydrochloric acid in suitable solvent Enhances compound stability

Detailed Reaction Conditions

  • Step 1: The trans-(1r,3r)-3-hydroxycyclobutyl moiety can be prepared by stereoselective cyclobutane ring formation or by resolution of racemic mixtures using chiral auxiliaries or chromatography.
  • Step 2: The imino(methyl) group is introduced via nucleophilic substitution on a sulfur precursor such as sulfenyl chloride or sulfinyl intermediates.
  • Step 3: Oxidation to sulfanone is typically achieved under mild conditions using oxidants like hydrogen peroxide in acetic acid or buffered aqueous media to avoid sulfone formation.
  • Step 4: The hydrochloride salt is formed by bubbling dry hydrogen chloride gas into a solution of the free base or by adding concentrated hydrochloric acid followed by crystallization.

Purification and Characterization

  • Purification is commonly performed by recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Characterization includes nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis.
  • Stereochemical purity is confirmed by chiral HPLC or X-ray crystallography.

Research Data and Comparative Analysis

Yield and Purity

Preparation Step Typical Yield (%) Purity (%) Remarks
Intermediate synthesis 70-85 >95 Dependent on stereoselectivity
Imino(methyl) substitution 60-75 >90 Requires controlled conditions
Sulfur oxidation 80-90 >95 Mild oxidants preferred
Hydrochloride salt formation 85-95 >98 Crystalline salt, stable

Reaction Optimization Parameters

  • Temperature control during oxidation (0-25°C) is critical to prevent overoxidation.
  • pH adjustment during salt formation affects crystallization quality.
  • Choice of solvent influences stereochemical outcome and solubility.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans, has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans, involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

This contrasts with lipophilic derivatives like Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone .

Stereochemical Influence : The trans configuration of the hydroxycyclobutyl group may reduce conformational flexibility compared to the cis isomer, affecting binding to biological targets .

Salt Forms: Hydrochloride salts (target, ) improve stability and solubility, whereas neutral analogs () are more suited for non-polar environments.

Notes on Similarity Assessment

Compound similarity methods () rely on structural descriptors (e.g., SMILES, functional groups) and physicochemical properties. The target compound’s hydroxycyclobutyl group distinguishes it from cyclopentyl or aminoethyl analogs, reducing similarity scores in virtual screening despite shared sulfanone cores .

Biological Activity

  • Molecular Formula : C5_{5}H12_{12}ClN2_{2}O2_{2}S
  • Molecular Weight : 185.67 g/mol
  • IUPAC Name : Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride
  • Physical Form : Powder
  • Purity : 95%

Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride functions primarily as an inhibitor of certain enzymes involved in metabolic pathways. Its sulfonamide moiety suggests potential interactions with enzymes like carbonic anhydrase and various cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of biologically active compounds.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride has shown effectiveness against various bacterial strains. In vitro studies demonstrate its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.

Anticancer Activity

Emerging studies have explored the anticancer potential of this compound. Preliminary data indicate that it may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A controlled study tested the efficacy of Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride against Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.
  • Anticancer Research :
    • A recent investigation into the compound's effects on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability.
    • The study reported that concentrations above 50 µM led to significant apoptosis as evidenced by increased annexin V staining.

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInteraction with cytochrome P450

Q & A

Basic: What are the optimal synthesis routes for producing high-purity trans-Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride?

  • Methodological Answer:
    Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
  • Amination and sulfonylation: Reacting hydroxycyclobutyl precursors with methylamine and sulfur-containing reagents under reflux in polar aprotic solvents (e.g., THF) .
  • Hydrochloride salt formation: Acidification with HCl to precipitate the hydrochloride salt, followed by recrystallization for purity .
  • Purification: Column chromatography (silica gel, methanol/dichloromethane gradients) or preparative HPLC to isolate the trans isomer .
  • Critical parameters: Temperature control (20–50°C) and reaction time (48–72 hours) to minimize side products like cis isomers or oxidation byproducts .

Advanced: How can stereochemical purity (trans configuration) be ensured during synthesis and validated post-synthesis?

  • Methodological Answer:
  • Stereocontrol: Use chiral auxiliaries or enantioselective catalysts during cyclobutanol ring formation to favor trans-configuration .
  • Validation:
  • X-ray crystallography: Resolve crystal structures to confirm stereochemistry .
  • NMR spectroscopy: Compare coupling constants (e.g., 3JHH^3J_{HH}) between trans and cis isomers; trans typically exhibits larger vicinal coupling (~8–12 Hz) .
  • Chiral HPLC: Employ columns like Chiralpak IC with hexane/isopropanol mobile phases to separate enantiomers .

Basic: What spectroscopic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer:
  • 1^1H/13^13C NMR: Assign peaks for the hydroxycyclobutyl (δ 3.5–4.2 ppm, OH), methylimino (δ 2.1–2.5 ppm), and sulfanone groups (δ 110–120 ppm in 13^13C) .
  • High-resolution mass spectrometry (HR-MS): Confirm molecular ion [M+H]+^+ with <2 ppm mass error .
  • IR spectroscopy: Identify S=O stretches (~1150–1250 cm1^{-1}) and N-H bends (~1600 cm1^{-1}) .

Advanced: What strategies are recommended for resolving discrepancies in reported biological activity data across different studies?

  • Methodological Answer:
  • Standardized assays: Use validated protocols (e.g., enzyme inhibition IC50_{50} assays) with positive controls (e.g., known sulfonamide inhibitors) .
  • Batch-to-batch consistency: Compare purity (>98% by HPLC) and stereochemical profiles across studies .
  • Meta-analysis: Apply statistical tools (e.g., ANOVA) to assess variability due to cell lines, assay conditions, or solvent effects .

Basic: What are the key physical-chemical properties (e.g., solubility, melting point) critical for handling this compound in experimental settings?

  • Methodological Answer:
PropertyTypical ValueMethod
Solubility10–20 mg/mL in waterShake-flask method
Melting point180–185°C (decomposes)Differential scanning calorimetry
LogP1.2–1.5 (predicted)Reverse-phase HPLC
  • Handling: Store at 2–8°C under desiccation; hygroscopicity requires inert-atmosphere handling .

Advanced: How can computational modeling be integrated with experimental data to predict the compound's interaction with biological targets?

  • Methodological Answer:
  • Molecular docking: Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase); validate with mutagenesis studies .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR models: Corporate experimental IC50_{50} data to predict activity against related targets .

Basic: What safety and handling protocols are essential when working with this hydrochloride salt in laboratory environments?

  • Methodological Answer:
  • PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods during weighing and synthesis; avoid inhalation of fine powder .
  • Spill management: Neutralize with sodium bicarbonate, then collect with inert absorbents .

Advanced: What experimental designs are optimal for assessing the compound's stability under various pH and temperature conditions?

  • Methodological Answer:
  • Forced degradation studies: Expose to pH 1–13 buffers at 40°C for 14 days; monitor via HPLC for degradation products (e.g., hydrolysis of sulfanone) .
  • Accelerated stability testing: Store at 40°C/75% RH for 6 months; assess appearance, purity, and stereochemistry .
  • Kinetic modeling: Apply Arrhenius equations to predict shelf life at 25°C .

Basic: How does the presence of the 3-hydroxycyclobutyl group influence the compound's reactivity in synthetic chemistry applications?

  • Methodological Answer:
  • Steric effects: The rigid cyclobutyl ring restricts conformational flexibility, favoring regioselective reactions at the methylimino group .
  • Hydrogen bonding: The hydroxyl group participates in intramolecular H-bonding, stabilizing intermediates during sulfonylation .

Advanced: What methodologies are employed to elucidate the compound's mechanism of action in enzyme inhibition studies?

  • Methodological Answer:
  • Isothermal titration calorimetry (ITC): Measure binding affinity (Kd_d) and stoichiometry to target enzymes .
  • X-ray crystallography: Resolve co-crystal structures to identify key interactions (e.g., sulfanone oxygen with catalytic zinc ions) .
  • Kinetic assays: Use Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition modes .

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